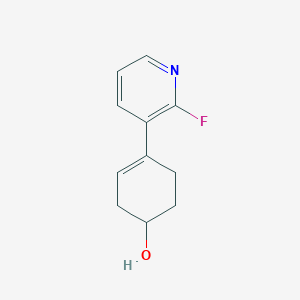

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No. B8508089

M. Wt: 193.22 g/mol

InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08637500B2

Procedure details

To a 25 mL microwave vial was added potassium phosphate tribasic (0.354 mL, 4.27 mmol), PdCl2(AmPhos) (0.121 g, 0.171 mmol), 4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl trifluoromethanesulfonate (0.616 g, 1.710 mmol), and 2-fluoropyridin-3-ylboronic acid (0.265 g, 1.881 mmol) before evacuating and backfilling with nitrogen (3×). A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added, and the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden). The biphasic solution was diluted with water and extracted with DCM (3×25 mL) before drying over sodium sulfate, filtering, and concentrating under reduced pressure to a dark brown residue. The residue was taken up in 5 mL DCM and applied directly to silica (0 to 70% ethyl acetate/hexanes for followed by 5 to 10% MeOH/DCM). The resulting yellow oil was taken forward without further manipulation.

Name

potassium phosphate tribasic

Quantity

0.354 mL

Type

reactant

Reaction Step One

[Compound]

Name

PdCl2(AmPhos)

Quantity

0.121 g

Type

reactant

Reaction Step One

Quantity

0.616 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[O-]P([O-])([O-])=O.[K+].[K+].[K+].FC(F)(F)S(O[C:15]1[CH2:20][CH2:19][CH:18]([O:21][Si](C(C)(C)C)(C)C)[CH2:17][CH:16]=1)(=O)=O.[F:31][C:32]1[C:37](B(O)O)=[CH:36][CH:35]=[CH:34][N:33]=1>>[F:31][C:32]1[C:37]([C:15]2[CH2:20][CH2:19][CH:18]([OH:21])[CH2:17][CH:16]=2)=[CH:36][CH:35]=[CH:34][N:33]=1 |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

potassium phosphate tribasic

|

|

Quantity

|

0.354 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

[Compound]

|

Name

|

PdCl2(AmPhos)

|

|

Quantity

|

0.121 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.616 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)OC1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(F)F

|

|

Name

|

|

|

Quantity

|

0.265 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=NC=CC=C1B(O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before evacuating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden)

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The biphasic solution was diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with DCM (3×25 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

before drying over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating under reduced pressure to a dark brown residue

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=NC=CC=C1C1=CCC(CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |